molecular formula C7H14N2O4 B2678623 N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide CAS No. 357268-03-2

N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2678623
CAS No.: 357268-03-2
M. Wt: 190.199
InChI Key: XEDIMUJGNKHVOD-UHFFFAOYSA-N
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Description

N1-(2-Hydroxyethyl)-N2-(2-Methoxyethyl)oxalamide is a symmetric oxalamide derivative featuring a central oxalamide core (-NH-C(=O)-C(=O)-NH-) substituted with a 2-hydroxyethyl group on one nitrogen and a 2-methoxyethyl group on the other. This compound is structurally designed to balance hydrophilic (hydroxyethyl) and hydrophobic (methoxyethyl) properties, making it a versatile candidate for applications in polymer synthesis, coordination chemistry, and pharmaceutical research.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N'-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c1-13-5-3-9-7(12)6(11)8-2-4-10/h10H,2-5H2,1H3,(H,8,11)(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDIMUJGNKHVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide typically involves the reaction of oxalyl chloride with 2-hydroxyethylamine and 2-methoxyethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

    Oxalyl chloride: is reacted with in the presence of a base such as triethylamine to form N1-(2-hydroxyethyl)oxalamide.

  • The intermediate product is then reacted with 2-methoxyethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxalamide backbone can be reduced to form amines.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide has several significant applications in various fields:

Medicinal Chemistry

  • Anticancer Activity: Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.
  • Enzyme Inhibition: Research indicates that it can inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which play a role in tumor metastasis.

Materials Science

  • Polymer Development: The compound can serve as a building block for synthesizing polymers with tailored properties, enhancing material performance in biomedical applications.

Chemical Biology

  • Binding Studies: Interaction studies reveal that this compound has a high binding affinity for certain biological targets, making it a candidate for drug development.

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Case Study 2: Enzyme Interaction

In vitro studies revealed that this compound effectively inhibited MMPs, leading to reduced enzyme activity at micromolar concentrations. Kinetic assays confirmed its potential as a therapeutic agent against cancer metastasis.

Mechanism of Action

The mechanism of action of N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methoxyethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The oxalamide backbone provides structural stability and can undergo various modifications to enhance its activity.

Comparison with Similar Compounds

N1,N2-Bis(2-Hydroxyethyl)oxalamide (OXA1)

  • Structure : Both nitrogen atoms of the oxalamide core are substituted with 2-hydroxyethyl groups.
  • Synthesis : Synthesized via condensation reactions, yielding high-purity white solids (HPLC >95%) .
  • Applications : Used as a hydroxyl-terminated initiator for ring-opening polymerization (ROP) of L-lactide to produce biodegradable polymers. The dual hydroxyl groups facilitate covalent bonding with polymer chains, enhancing crystallinity .
  • Key Differences : Unlike the target compound, OXA1 lacks methoxy groups, resulting in higher hydrophilicity and reduced steric hindrance. This impacts its utility in polymer chemistry, where hydroxy groups are critical for initiating ROP .

N1-(2-Carboxyphenyl)-N2-(2-Hydroxyethyl)oxalamide (H3obea)

  • Structure : Features a carboxyphenyl group and a hydroxyethyl group.
  • Synthesis : Prepared via multi-step organic reactions, confirmed by NMR and X-ray crystallography .
  • Applications : Functions as a dissymmetrical ligand in coordination polymers (e.g., {[Cu(obea)]₂Cu·CH₃OH·H₂O}ₙ). The carboxyphenyl group enables metal coordination, while the hydroxyethyl group contributes to structural flexibility .
  • Key Differences : The aromatic carboxyphenyl substituent distinguishes H3obea from the target compound, enabling metal-binding capabilities absent in aliphatic-substituted oxalamides .

N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336)

  • Structure : Contains aromatic (dimethoxybenzyl) and heteroaromatic (pyridinylethyl) substituents.
  • Applications : A potent umami flavor enhancer (FEMA 4233) approved for food applications. The aromatic groups enhance receptor binding affinity (hTAS1R1/hTAS1R3), while the oxalamide core stabilizes interactions .
  • Key Differences: S336’s aromatic substituents confer flavor-enhancing properties, unlike the target compound’s aliphatic groups, which prioritize solubility and hydrogen bonding for non-flavor applications .

Antiviral Oxalamide Derivatives (e.g., Compounds 8–15)

  • Structure : Substituted with thiazolyl, chlorophenyl, and piperidinyl groups (e.g., N1-(4-Chlorophenyl)-N2-((5-(2-Hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide) .
  • Activity : Demonstrated anti-HIV activity by targeting the CD4-binding site. Hydroxyethyl and chlorophenyl groups enhance solubility and target binding, respectively .
  • Key Differences : The antiviral derivatives prioritize bulky, heterocyclic substituents for bioactivity, whereas the target compound’s simpler aliphatic groups may favor material science applications .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Substituents LogP (Predicted) Solubility (Water) Key Applications
Target Compound 2-Hydroxyethyl, 2-Methoxyethyl ~0.5 Moderate Polymer synthesis, ligands
OXA1 Dual 2-Hydroxyethyl -0.2 High Biodegradable polymers
S336 2,4-Dimethoxybenzyl, Pyridinylethyl 2.8 Low Flavor enhancement
Antiviral Derivatives Thiazolyl, Chlorophenyl 3.5–4.0 Low HIV entry inhibition
  • Hydrogen Bonding : The hydroxyethyl group in the target compound enhances hydrogen bonding, critical for polymer initiation (cf. OXA1) .

Biological Activity

N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide is an organic compound belonging to the oxalamide class, characterized by its unique substituents that influence its biological activity and potential applications in medicinal chemistry and materials science. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H15N3O4C_8H_{15}N_3O_4. The compound features two hydroxyethyl groups and one methoxyethyl group attached to the oxalamide backbone, which enhances its solubility and reactivity compared to other oxalamides. The oxalamide structure is derived from oxalic acid, where the hydrogen atoms are replaced by amine groups.

Synthesis

The synthesis of this compound typically involves the reaction of oxalic acid with appropriate amines in a solvent such as dimethylformamide (DMF). A general procedure includes:

  • Mixing equimolar amounts of oxalic acid and the amines.
  • Heating the mixture under reflux until completion.
  • Purifying the product through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Interaction studies have focused on its binding affinity with proteins and enzymes, which may play a role in cellular signaling pathways or metabolic processes.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies on related oxalamides have shown effective inhibition of bacterial growth, suggesting potential use as antimicrobial agents.
  • Cytotoxicity : A study evaluated the cytotoxic effects of various oxalamides, including this compound, on cancer cell lines. Results indicated that this compound could induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent.
  • Enzyme Inhibition : this compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. The inhibition kinetics revealed that it could act as a competitive inhibitor, providing insights into its mechanism of action in biological systems.

Comparative Analysis with Similar Compounds

To better understand the biological profile of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
N1,N2-Bis(2-hydroxyethyl)oxalamideTwo hydroxyethyl groupsKnown for stability in aqueous solutions
N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamideAromatic substitutionExhibits different biological activities due to aromatic nature
N1-(2-Methoxy-4-methylbenzyl)-N2-(pyridin-2-YL)oxalamideContains pyridine ringPotentially higher bioactivity due to heterocyclic structure

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide and related oxalamide derivatives?

  • Methodology : Oxalamides are typically synthesized via coupling reactions between amines and oxalyl chloride derivatives. For example:

Activation : Oxalyl chloride or ethyl chlorooxalate is used to activate the oxalate core.

Stepwise coupling : Amines (e.g., 2-hydroxyethylamine and 2-methoxyethylamine) are sequentially added under controlled stoichiometry to avoid side reactions.

Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization is used to isolate the product.

  • Key considerations : Reaction temperature (0–25°C), solvent choice (DMF for polar amines, DCM for non-polar), and use of coupling agents like EDCl/HOBt to minimize dimerization .

Q. Which analytical techniques are critical for characterizing This compound?

  • Spectroscopic methods :

  • 1H/13C NMR : Assign peaks for hydroxyethyl (-CH2CH2OH, δ ~3.5–4.0 ppm) and methoxyethyl (-OCH3, δ ~3.3 ppm) groups. Elevated temperatures (50°C in DMSO-d6) may resolve overlapping signals .
  • Mass spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., calculated for C8H16N2O4: 216.11 g/mol) and detects impurities .
    • Purity validation : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Gradient elution (ACN/water + 0.1% TFA) is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress dimerization during oxalamide synthesis?

  • Problem : Dimerization (e.g., via intermolecular esterification) reduces yields, as seen in (23% dimer in compound 16).
  • Solutions :

Stoichiometric control : Use a 1:1 molar ratio of oxalyl chloride to primary amine.

Coupling agents : EDCl/HOBt promotes selective amide bond formation over esterification .

Low-temperature reactions : Slow addition of reagents at 0–5°C minimizes side reactions .

In situ monitoring : TLC or LC-MS tracks reaction progress and identifies dimer peaks early .

Q. What structural modifications in oxalamides influence bioactivity, and how are these effects analyzed?

  • Case study : shows that replacing the hydroxy group with methoxy (compound 17 vs. 16) alters cytochrome P450 inhibition.
  • Methodological approach :

SAR analysis : Synthesize derivatives with systematic substitutions (e.g., -OH → -OCH3, -F) and test enzyme inhibition IC50 values.

Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding interactions with target enzymes like stearoyl-CoA desaturase .

Metabolic stability : Assess oxidative metabolism using liver microsomes; methoxy groups may reduce CYP-mediated degradation .

Q. How can contradictions in biological activity data across oxalamide derivatives be resolved?

  • Example : A derivative may show high potency in vitro but low efficacy in vivo.
  • Resolution strategies :

Pharmacokinetic profiling : Measure solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and bioavailability (rodent studies) .

Metabolite identification : LC-HRMS detects active metabolites that may contribute to in vivo effects .

Batch consistency : Ensure synthetic reproducibility via strict QC (NMR, HPLC) to rule out impurity-driven artifacts .

Q. What role do oxalamide ligands play in designing coordination polymers, and how are their magnetic properties analyzed?

  • Application : describes a Cu(II)-oxalamide coordination polymer with helical substructures.
  • Methodology :

Ligand design : Asymmetric oxalamides (e.g., H3obea) enable diverse bridging modes (syn-anti carboxylate, trans-oxamidate).

Magnetic measurements : SQUID magnetometry quantifies exchange interactions (e.g., antiferromagnetic coupling in Cu(II) centers) .

X-ray crystallography : Resolves ligand conformation (cis/trans) and metal coordination geometry .

Data Contradiction and Validation

Q. How should researchers address discrepancies in NMR data for oxalamide derivatives?

  • Common issues : Signal splitting due to rotamers or unresolved diastereomers (e.g., reports 1:1 isomer mixtures).
  • Solutions :

Variable-temperature NMR : Elevating temperature (e.g., 50°C in DMSO-d6) simplifies spectra by accelerating conformational exchange .

Chiral chromatography : Resolve enantiomers using columns like Chiralpak AD-H (heptane/ethanol gradients) .

Crystallography : Single-crystal X-ray structures unambiguously assign stereochemistry .

Methodological Tables

Parameter Typical Values/Observations Evidence Source
Oxalamide synthesis yield 35–55% (higher for electron-deficient amines)
NMR shifts (1H) -OCH3: δ 3.3 ppm; -CH2OH: δ 3.5–4.0 ppm
HPLC purity >95% (ACN/water + 0.1% TFA, 1.0 mL/min)
Enzyme inhibition (IC50) 0.5–10 µM (varies with substituents)

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